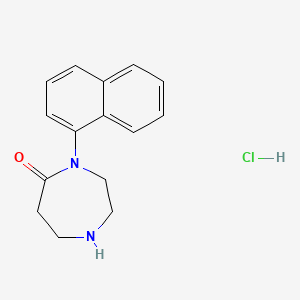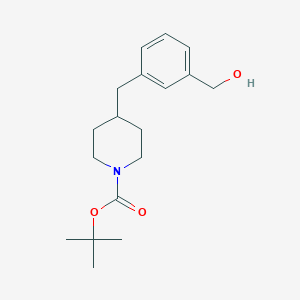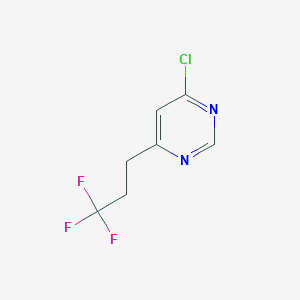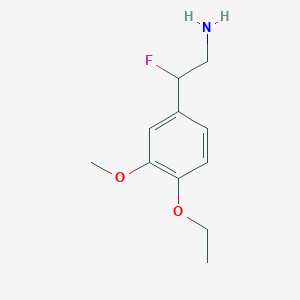![molecular formula C14H18FN3 B1485223 (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 2098113-90-5](/img/structure/B1485223.png)
(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Vue d'ensemble
Description
The compound (3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine is a derivative of pyrazole, a class of organic compounds that have been widely used in the development of new pesticides due to their diverse structures and biological activities . Pyrazole derivatives have been shown to exhibit high selectivity and low toxicity .
Synthesis Analysis
The synthesis of pyrazole derivatives, including(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine, often involves intermediate derivatization methods (IDMs) . The synthesized compounds are typically confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be modified to enhance its affinity for viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory and Analgesic Effects
Some indole derivatives have demonstrated significant anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential as alternatives with possibly fewer side effects . Research into similar compounds could lead to the development of novel anti-inflammatory agents.
Anticancer Properties
The structural framework of indole is present in many natural compounds with known anticancer activities. By exploring the biological interactions of indole derivatives, researchers can synthesize new molecules that might inhibit cancer cell growth or enhance the efficacy of existing treatments .
Antimicrobial Effects
Indole derivatives have also been found to possess antimicrobial properties, which could be crucial in the fight against antibiotic-resistant bacteria. The compound could serve as a scaffold for creating new antimicrobial agents that target specific bacterial pathways .
Agricultural Chemicals
Indole derivatives like indole-3-acetic acid play a role as plant hormones. Analogous compounds could be synthesized to regulate plant growth, development, or stress responses, providing tools for agricultural biotechnology .
Propriétés
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-8-4-5-12-9-17-18(10-12)11-13-6-2-3-7-14(13)15/h2-3,6-7,9-10,16H,4-5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPCOLNPARWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![4-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485146.png)
![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1485151.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)
![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)
